molecular formula C11H16INO2 B14612536 3-Carboxy-N-ethyl-N,N-dimethylanilinium iodide CAS No. 60973-90-2

3-Carboxy-N-ethyl-N,N-dimethylanilinium iodide

Cat. No.: B14612536
CAS No.: 60973-90-2
M. Wt: 321.15 g/mol
InChI Key: MAEGIIJBAUQJOL-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

3-Carboxy-N-ethyl-N,N-dimethylanilinium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Carboxy-N-ethyl-N,N-dimethylanilinium iodide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylaniline: Lacks the carboxyl and ethyl groups, making it less reactive in certain chemical reactions.

    N-Ethyl-N,N-dimethylanilinium chloride: Similar structure but with a chloride ion instead of iodide.

    3-Carboxy-N,N-dimethylanilinium iodide: Similar but lacks the ethyl group.

Uniqueness

3-Carboxy-N-ethyl-N,N-dimethylanilinium iodide is unique due to the presence of both the carboxyl and ethyl groups, which enhance its reactivity and versatility in various chemical reactions. The iodide ion also contributes to its distinct properties compared to other halide-substituted anilinium derivatives .

Properties

CAS No.

60973-90-2

Molecular Formula

C11H16INO2

Molecular Weight

321.15 g/mol

IUPAC Name

(3-carboxyphenyl)-ethyl-dimethylazanium;iodide

InChI

InChI=1S/C11H15NO2.HI/c1-4-12(2,3)10-7-5-6-9(8-10)11(13)14;/h5-8H,4H2,1-3H3;1H

InChI Key

MAEGIIJBAUQJOL-UHFFFAOYSA-N

Canonical SMILES

CC[N+](C)(C)C1=CC=CC(=C1)C(=O)O.[I-]

Origin of Product

United States

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